Dasabuvir metabolite M5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dasabuvir metabolite M5 is a significant metabolite of dasabuvir, a non-nucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Dasabuvir is used in combination with other antiviral agents for the treatment of chronic hepatitis C virus infection . The metabolite M5 retains antiviral activity and plays a crucial role in the pharmacokinetics and pharmacodynamics of dasabuvir .
準備方法
The preparation of dasabuvir metabolite M5 involves the biotransformation of dasabuvir primarily through cytochrome P450-mediated oxidation. The major pathway includes hydroxylation of the tert-butyl group to form the active metabolite M1, followed by further oxidation to produce metabolite M5 . Industrial production methods for dasabuvir and its metabolites involve large-scale synthesis and purification processes, ensuring high purity and yield .
化学反応の分析
Dasabuvir metabolite M5 undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involves the hydroxylation of the tert-butyl group, followed by further oxidation steps.
Glucuronidation and Sulfation: These reactions involve the conjugation of the hydroxylated metabolites with glucuronic acid and sulfate groups, respectively.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes, glucuronic acid, and sulfate donors. The major products formed from these reactions are the glucuronide and sulfate conjugates of the hydroxylated metabolites .
科学的研究の応用
Dasabuvir metabolite M5 has several scientific research applications, including:
作用機序
Dasabuvir metabolite M5 exerts its effects by inhibiting the hepatitis C virus RNA-dependent RNA polymerase, which is essential for viral replication . The metabolite binds to the palm domain of the polymerase, inducing a conformational change that renders the enzyme unable to elongate viral RNA . This inhibition prevents the replication of the viral genome, leading to a reduction in viral load .
類似化合物との比較
Dasabuvir metabolite M5 can be compared with other similar compounds, such as:
Efavirenz: Another non-nucleoside inhibitor used in the treatment of viral infections.
Tipranavir: A protease inhibitor used in combination with other antiviral agents.
The uniqueness of this compound lies in its specific inhibition of the hepatitis C virus RNA-dependent RNA polymerase and its role in the pharmacokinetics of dasabuvir .
特性
CAS番号 |
1132936-19-6 |
---|---|
分子式 |
C26H25N3O7S |
分子量 |
523.6 g/mol |
IUPAC名 |
2-[5-(2,4-dioxopyrimidin-1-yl)-3-[6-(methanesulfonamido)naphthalen-2-yl]-2-methoxyphenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C26H25N3O7S/c1-26(2,24(31)32)21-14-19(29-10-9-22(30)27-25(29)33)13-20(23(21)36-3)17-6-5-16-12-18(28-37(4,34)35)8-7-15(16)11-17/h5-14,28H,1-4H3,(H,31,32)(H,27,30,33) |
InChIキー |
MTNFZAKOJUMHNX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。